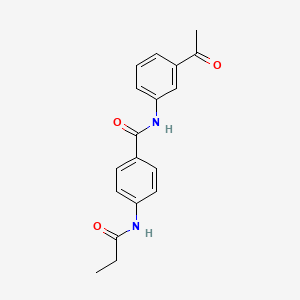![molecular formula C17H16N2O4S B5843227 ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, also known as EFACT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed for its potential use in various applications, including as a tool for studying biological processes and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate involves its ability to inhibit the activity of certain enzymes, including caspases. This inhibition occurs through the binding of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate to the active site of the enzyme, preventing it from carrying out its normal function. This mechanism of action has potential therapeutic implications, particularly in the treatment of diseases characterized by excessive cell death.
Biochemical and Physiological Effects:
ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have several biochemical and physiological effects, including its ability to inhibit caspase activity and protect cells from death. Additionally, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have anti-inflammatory effects, which could have potential therapeutic implications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has several advantages for use in lab experiments, including its ability to inhibit caspase activity and protect cells from death. Additionally, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is a synthetic compound, which allows for precise control over its properties and purity. However, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, including its potential use as a therapeutic agent in the treatment of diseases characterized by excessive cell death. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate involves several steps, beginning with the reaction of 2-furoyl chloride with ethyl 4-aminobenzoate to form 2-furoyl ethyl 4-aminobenzoate. This intermediate is then reacted with thiourea to form ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. The synthesis of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been used in various scientific research applications, including as a tool for studying cellular processes and as a potential therapeutic agent. In cellular studies, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of certain enzymes, including caspases, which play a role in programmed cell death. This inhibition has been shown to protect cells from death under certain conditions.
Propriétés
IUPAC Name |
ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-22-16(21)12-5-7-13(8-6-12)18-17(24)19-15(20)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3,(H2,18,19,20,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTIDFLFFHSCNI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)





![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)
![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5843239.png)
